molecular formula C9H7BFNO2 B567489 8-Fluoroquinoline-7-boronic acid CAS No. 1217500-71-4

8-Fluoroquinoline-7-boronic acid

Cat. No.: B567489
CAS No.: 1217500-71-4
M. Wt: 190.968
InChI Key: UYVBZWJQHLQPII-UHFFFAOYSA-N
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Description

8-Fluoroquinoline-7-boronic acid is a chemical compound with the molecular formula C9H7BFNO2 . It has an average mass of 190.967 Da and a monoisotopic mass of 191.055389 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 7 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids are known to participate in various coupling reactions to form carbon-carbon bonds.


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 400.4±55.0 °C at 760 mmHg, and a flash point of 196.0±31.5 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

Antibacterial Agent Synthesis

8-Amino-7-(aryl/hetaryl)fluoroquinolones, synthesized using aryl(hetaryl)boronic acids, including 8-Fluoroquinoline-7-boronic acid, have demonstrated significant antibacterial activity. These compounds, developed through Suzuki–Miyaura cross-coupling reactions, exhibit promising results against various bacteria, suggesting potential for new antimicrobial drugs (Al-Akhras et al., 2022).

Luminescent Material Development

This compound contributes to the creation of organic luminescent materials. Research has shown that the reaction of this compound with other organic compounds, such as 1,2-phenylenediboronic acid, results in luminescent complexes. These materials have potential applications in electroluminescent devices like OLEDs (Jarzembska et al., 2017).

Cancer Research

In the context of cancer research, hybrid fluoroquinolone-boron complexes have been synthesized and evaluated, specifically in cervical cancer cell lines. These studies indicate the potential of fluoroquinolone-boron hybrids, including derivatives of this compound, as agents for cancer treatment (Hernández-López et al., 2019).

Chemosensor Development

This compound has been utilized in the development of chemosensors. For instance, its derivatives have been used in creating selective chromo- and fluoroionophores for detecting metal ions in aqueous solutions. This has significant implications in environmental monitoring and analytical chemistry (Moon et al., 2004).

Electroluminescent Properties

Studies on organoboron quinolinolates, involving this compound, have revealed their electroluminescent properties. These compounds exhibit potential for use in electronic devices due to their unique luminescent characteristics (Kappaun et al., 2006).

Safety and Hazards

The safety data sheet for 8-Fluoroquinoline-7-boronic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors, and to use personal protective equipment when handling it .

Future Directions

Boronic acids, including 8-Fluoroquinoline-7-boronic acid, have been increasingly utilized in diverse areas of research . They have been used in the development of fluorescent sensors, biochemical tools, and therapeutics . Future research may continue to explore these and other potential applications of this compound.

Properties

IUPAC Name

(8-fluoroquinolin-7-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BFNO2/c11-8-7(10(13)14)4-3-6-2-1-5-12-9(6)8/h1-5,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVBZWJQHLQPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C2=C(C=CC=N2)C=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675123
Record name (8-Fluoroquinolin-7-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-71-4
Record name B-(8-Fluoro-7-quinolinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (8-Fluoroquinolin-7-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Fluoroquinoline-7-boronic acid
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